molecular formula C22H30N2O4 B11370311 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide

Cat. No.: B11370311
M. Wt: 386.5 g/mol
InChI Key: SFOJDGGEEPVRAE-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is a complex organic compound that features a combination of phenoxy, furan, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 4-tert-butylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Introduction of the furan moiety: The phenoxy intermediate is then reacted with a furan-containing compound under suitable conditions to introduce the furan moiety.

    Formation of the morpholinoethyl group: The final step involves the reaction of the intermediate with morpholine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy and furan moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-piperidinoethyl)acetamide
  • 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-pyrrolidinoethyl)acetamide

Uniqueness

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-yl)-2-morpholinoethyl)acetamide is unique due to the presence of the morpholine ring, which can impart different physicochemical properties compared to similar compounds with piperidine or pyrrolidine rings

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C22H30N2O4/c1-22(2,3)17-6-8-18(9-7-17)28-16-21(25)23-15-19(20-5-4-12-27-20)24-10-13-26-14-11-24/h4-9,12,19H,10-11,13-16H2,1-3H3,(H,23,25)

InChI Key

SFOJDGGEEPVRAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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